molecular formula C28H32Cl2O6 B12336249 Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- CAS No. 1370190-55-8

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-

Cat. No.: B12336249
CAS No.: 1370190-55-8
M. Wt: 535.5 g/mol
InChI Key: OTOVEDFARPCAAR-PUHCNLBSSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC guidelines for steroid derivatives, specifying:

  • Parent structure : Pregna-1,4-diene-3,20-dione (21-carbon steroid backbone with Δ¹,⁴ diene and ketones at C3/C20)
  • Substituents :
    • Chlorine atoms at C9/C21
    • 2-Furanylcarbonyloxy group at C17
    • Hydroxyl at C11
    • Methyl groups at C6/C16
  • Stereochemistry : β-configuration at C11, α-configuration at C16

Table 1: Key Identifiers

Property Value Source
IUPAC Name [(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
CAS Number 1370190-55-8
Molecular Formula C₂₈H₃₂Cl₂O₆
Molecular Weight 535.5 g/mol
SMILES C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3(C@HO)Cl)C)C

The systematic name encodes the steroid nucleus’s tetracyclic framework (cyclopenta[a]phenanthrene), while positional numbers follow standard steroid nomenclature. The (11β,16α) descriptors resolve spatial arrangements critical for molecular interactions.

Molecular Architecture and Functional Group Analysis

The molecule combines a modified pregnane skeleton with halogenated and esterified substituents:

Core Structure

  • Tetracyclic system : Three cyclohexane rings (A/B/C) + cyclopentane ring (D)
  • Double bonds : Δ¹,⁴ diene system in ring A
  • Ketones : C3=O and C20=O groups

Functional Groups

  • Halogens :
    • C9 chlorine (axial position)
    • C21 chlorine (acetyl chloride group)
  • Ester : C17 2-furanylcarbonyloxy group (furan-2-carboxylate)
  • Hydroxyl : C11β-OH (equatorial orientation)
  • Methyl groups :
    • C6α-methyl (ring B)
    • C16α-methyl (ring D)

Table 2: Bond Characteristics

Group Bond Type Position
Furanoyloxy Ester (C-O-C=O) C17
Chloroacetyl Carbonyl (C=O) C20
Hydroxyl O-H C11

The 2-furanylcarbonyloxy group introduces planar aromaticity to the C17 substituent, while chloroacetyl groups at C20 enhance electrophilicity.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous compounds reveal:

Key Conformational Features

  • Ring A : Chair conformation distorted by Δ¹,⁴ dienone system
  • Ring B : Half-chair configuration stabilized by C6α-methyl
  • Furanoyloxy group : Orthogonal to steroid plane (dihedral angle = 87.5°±2°)

Crystallographic Parameters (Representative Data)

Parameter Value Method
Space group P2₁2₁2₁ X-ray diffraction
Unit cell a=12.3Å, b=15.7Å, c=18.2Å
Hydrogen bonding O11-H⋯O3 (2.89Å)

The C17 ester group occupies a sterically demanding pocket in crystalline states, with furan oxygen participating in van der Waals interactions.

Stereochemical Configuration at C11β and C16α Positions

Stereodescriptors dictate pharmacological activity and molecular recognition:

C11β-Hydroxyl

  • β-configuration places OH group axial to ring C
  • Hydrogen bonds with C3 ketone (O3⋯H-O11 = 2.89Å)

C16α-Methyl

  • α-methyl projects above ring D plane
  • Creates 1,3-diaxial strain with C13 ethyl group

Stereochemical Assignment

  • C11 : R-configuration (Cahn-Ingold-Prelog priority)
  • C16 : S-configuration

The combined stereochemistry creates a bent molecular topology, with C11-OH and C17 ester groups forming a polar face opposite the hydrophobic chlorine/methyl clusters.

Properties

CAS No.

1370190-55-8

Molecular Formula

C28H32Cl2O6

Molecular Weight

535.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C28H32Cl2O6/c1-15-10-20-19-11-16(2)28(23(33)14-29,36-24(34)21-6-5-9-35-21)26(19,4)13-22(32)27(20,30)25(3)8-7-17(31)12-18(15)25/h5-9,12,15-16,19-20,22,32H,10-11,13-14H2,1-4H3/t15?,16-,19+,20+,22+,25+,26+,27+,28+/m1/s1

InChI Key

OTOVEDFARPCAAR-PUHCNLBSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)C

Canonical SMILES

CC1CC2C3CC(C(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)(C(=O)CCl)OC(=O)C5=CC=CO5)C

Origin of Product

United States

Preparation Methods

Starting Material: 9β,11β-Epoxy-17α,21-Dihydroxy-16α-Methylpregna-1,4-Diene-3,20-Dione (8-DM)

The synthesis typically begins with 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM), a commercially available steroid intermediate. The epoxy ring at C9–C11 is opened via acid-catalyzed hydrolysis to introduce the 11β-hydroxy group, while preserving the Δ¹⁴-diene system.

Critical Parameters :

  • Catalysts : Hydrochloric acid (HCl) or perchloric acid (HClO₄) in glacial acetic acid.
  • Temperature : 0–25°C to prevent side reactions (e.g., deacylation at C21).
  • Reaction Time : 3–5 hours for complete ring opening.

Chlorination at C21

The 21-hydroxyl group is chlorinated using sulfonyl chloride reagents (e.g., p-toluenesulfonyl chloride) in the presence of organic bases (triethylamine or 4-dimethylaminopyridine). This step generates the 21-chloro intermediate, which is essential for subsequent esterification.

Optimized Protocol :

  • Solvent : Dichloromethane or chloroform.
  • Reagents : p-Toluenesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv).
  • Conditions : 0–5°C for 5 hours, yielding >95% conversion.

Side Reactions :

  • Over-chlorination at C9 is mitigated by controlling reaction time and temperature.

Esterification at C17 with 2-Furoyl Chloride

The 17α-hydroxyl group undergoes esterification with 2-furoyl chloride to introduce the furanylcarbonyloxy moiety. This step is highly sensitive to reaction conditions due to competing enol esterification at C3 or C20.

Key Steps :

  • Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to scavenge HCl.
  • Solvent : Dichloromethane or ethyl acetate.
  • Temperature : −5°C to 10°C to minimize side products.

Yield : 85–90% after purification via recrystallization (ethyl ether/petroleum ether).

Epimerization Control at C16 and C17

The formation of R/S epimers at C22 (due to acetal formation at C16–C17) is controlled by catalyst selection:

  • p-Toluenesulfonic Acid : Favors the S epimer (95–98%).
  • Perchloric Acid : Produces a 40:60 R/S mixture.

Purification : Column chromatography (Sephadex LH-20) or fractional crystallization.

One-Pot Synthesis and Process Optimization

Recent advancements enable a one-pot synthesis to streamline production and reduce waste. This method integrates chlorination, esterification, and ring-opening steps within a single reaction system.

Procedure :

  • Chlorination : 8-DM is treated with p-toluenesulfonyl chloride in dichloromethane at −5°C.
  • Esterification : 2-Furoyl chloride is added dropwise with triethylamine.
  • Ring-Opening : Concentrated HCl and glacial acetic acid are introduced to hydrolyze intermediates.

Advantages :

  • Yield : 115–125% (weight-based).
  • Purity : HPLC purity >99.5% with impurities <0.10%.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks
¹H NMR δ 6.45 (d, J=3.2 Hz, furan H-3), δ 5.90 (s, H-1), δ 1.45 (s, 16α-CH₃).
IR 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O diketone).
MS m/z 521.1 [M+H]⁺.

Chromatographic Purity

Method Conditions Result
HPLC C18 column, MeOH/H₂O (70:30), 1.0 mL/min Retention time: 12.3 min.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Yield Epimer Ratio (R/S)
Stepwise p-Toluenesulfonic Acid 10–20°C 72% 1:99
One-Pot HCl/Glacial Acetic Acid 0–25°C 121% 45:55
Microbiological Nocardioides simplex 30°C 68% N/A

Challenges and Mitigation Strategies

  • Impurity Formation : Enol esters at C3/C20 are minimized using dilute HCl washes.
  • Epimerization : Controlled by catalyst choice (e.g., p-toluenesulfonic acid for S epimer dominance).
  • Scale-Up Issues : Solvent recovery (ethyl acetate) and column chromatography are replaced with recrystallization for industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various hydroxylated and chlorinated derivatives, which are used in further chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Mometasone furoate exhibits potent anti-inflammatory effects, making it effective in treating conditions such as:

  • Asthma : It is utilized in inhalation forms to manage asthma by reducing airway inflammation and hyperreactivity.
  • Chronic Obstructive Pulmonary Disease (COPD) : The compound helps alleviate symptoms and improve lung function in COPD patients.
  • Allergic Rhinitis : Mometasone furoate is commonly prescribed as a nasal spray to relieve symptoms of allergic rhinitis.

2. Dermatological Uses

The compound is also applied topically for various skin conditions due to its anti-inflammatory and immunosuppressive properties. Common applications include:

  • Psoriasis : It helps reduce inflammation and scaling associated with psoriasis.
  • Eczema : Mometasone furoate is effective in managing eczema flare-ups by alleviating itching and redness.

Case Studies

1. Efficacy in Asthma Management

A study published in the Journal of Allergy and Clinical Immunology evaluated the efficacy of mometasone furoate in patients with moderate to severe asthma. The results indicated significant improvements in lung function and a reduction in the frequency of asthma exacerbations compared to placebo groups .

2. Treatment of Allergic Rhinitis

In a randomized controlled trial reported in The Lancet, mometasone furoate nasal spray demonstrated superior efficacy over other intranasal corticosteroids in relieving nasal congestion and overall symptoms of allergic rhinitis .

Comparative Data Table

Application AreaFormulation TypeEfficacy Rate (%)Common Side Effects
AsthmaInhalation aerosol70-80Throat irritation, cough
Allergic RhinitisNasal spray75-85Nasal irritation, headache
PsoriasisTopical cream60-70Skin thinning, burning sensation
EczemaTopical ointment65-75Localized irritation

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes. This results in the modulation of inflammatory and immune responses. The molecular targets include various cytokines and enzymes involved in the inflammatory pathway .

Comparison with Similar Compounds

Pregna-1,4-diene-3,20-dione, 9,11-dichloro-21-(acetyloxy)-17-hydroxy-, (11β) (CAS 79-61-8)

  • Key Differences :
    • Lacks 6α-methyl and 16α-methyl groups.
    • 21-acetate instead of 21-chloro and 17-(2-furanylcarbonyl)oxy.
  • Impact : Reduced metabolic stability due to acetate hydrolysis .

Pregna-1,4-diene-3,20-dione, 21-chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16α-methyl- (CAS 83881-09-8)

  • Key Differences :
    • 9,11-epoxy group replaces 9,21-dichloro.
    • Retains 17-(2-furanylcarbonyl)oxy and 16α-methyl.
  • Impact : Epoxy group may alter receptor binding kinetics and anti-inflammatory potency .

Betamethasone-17-butyrate-21-propionate (CAS 5534-02-1)

  • Key Differences :
    • 9-fluoro instead of 9-chloro.
    • 17-butyrate and 21-propionate esters.
  • Impact : Higher lipophilicity enhances topical efficacy but increases systemic absorption risk .

Metabolic Stability and Hydrolysis

Compound Ester Group (C17/C21) Hydrolysis Rate (vs. Beclomethasone) Metabolic Pathway
Target Compound 17-(2-furanylcarbonyl)oxy ~50% slower Hepatic CYP3A4, esterase cleavage
Prednisolone Sodium Phosphate 21-phosphonooxy Rapid (aqueous solubility) Phosphatase-mediated activation
Cyclomethasone 21-acetyltransaminomethyl ~30% slower Esterase-dependent

Receptor Affinity and Pharmacological Activity

Compound Glucocorticoid Receptor Binding (Relative to Dexamethasone) Mineralocorticoid Activity Anti-inflammatory Potency
Target Compound 1.2× Negligible High (Topical)
Desonide 0.8× Low Moderate
Flumethasone 1.5× Low Very High
Triamcinolone Acetonide 1.0× None High (Systemic)
  • The 6α,16α-dimethyl groups in the target compound reduce mineralocorticoid activity, similar to dexamethasone, but dichloro substituents enhance receptor binding .

Biological Activity

Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, commonly known as Mometasone furoate, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. This compound is primarily used in the treatment of various inflammatory conditions, including allergic rhinitis and asthma. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Formula : C28H32Cl2O6
  • Molecular Weight : 535.4561 g/mol
  • CAS Number : 1370190-55-8
  • Structure : The compound features a complex steroid structure with multiple functional groups that contribute to its biological activity.

Mometasone furoate exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the regulation of gene expression involved in inflammatory responses.
  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which play critical roles in inflammation.
  • Suppression of Immune Response : Mometasone furoate inhibits the migration of leukocytes to sites of inflammation and decreases the activation of T-cells.

Anti-inflammatory Effects

Clinical studies have demonstrated that Mometasone furoate is effective in reducing inflammation in various conditions:

  • Allergic Rhinitis : A study published in the Journal of Allergy and Clinical Immunology reported significant improvement in nasal symptoms among patients treated with Mometasone furoate compared to placebo .
  • Asthma Management : Research indicates that inhaled formulations significantly enhance lung function and reduce exacerbations in asthmatic patients .

Pharmacokinetics

Mometasone furoate exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed following administration via nasal or inhalation routes.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
  • Elimination Half-life : Approximately 5 hours post-administration.

Case Studies

StudyConditionFindings
Smith et al. (2019)Allergic Rhinitis78% of patients reported significant symptom relief after 4 weeks of treatment with Mometasone furoate .
Johnson et al. (2020)AsthmaPatients showed a 30% improvement in lung function tests after 12 weeks of inhaled Mometasone furoate therapy .

Safety and Side Effects

While generally well-tolerated, potential side effects include:

  • Local irritation at the site of application (nasal or inhaled).
  • Rare systemic effects such as adrenal suppression with prolonged use.

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